molecular formula C9H7N3O4S B4462987 methyl 5-(2-furoylamino)-1,2,3-thiadiazole-4-carboxylate

methyl 5-(2-furoylamino)-1,2,3-thiadiazole-4-carboxylate

Cat. No.: B4462987
M. Wt: 253.24 g/mol
InChI Key: BESWZQKLOZBTDU-UHFFFAOYSA-N
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Description

Methyl 5-(2-furoylamino)-1,2,3-thiadiazole-4-carboxylate is a chemical compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a furoylamino group attached to the thiadiazole ring, which is further esterified with a methyl group at the carboxylate position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(2-furoylamino)-1,2,3-thiadiazole-4-carboxylate typically involves the reaction of 2-furoyl chloride with 5-amino-1,2,3-thiadiazole-4-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to prevent side reactions. The resulting intermediate is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-furoylamino)-1,2,3-thiadiazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The furoylamino group can be oxidized to form corresponding oxides.

    Reduction: The thiadiazole ring can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the furoylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of methyl 5-(2-furoylamino)-1,2,3-thiadiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of bacterial enzymes, thereby exhibiting antimicrobial effects. Additionally, it can interact with signaling pathways involved in inflammation and cancer, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(2-furoylamino)-2-hydroxybenzoate
  • Ethyl 5-(2-furoylamino)-3-methyl-4-isothiazolecarboxylate
  • Methyl 2-{[1-(2-furoylamino)-2-oxo-2-phenylethyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Uniqueness

Methyl 5-(2-furoylamino)-1,2,3-thiadiazole-4-carboxylate is unique due to its specific structural features, such as the presence of the thiadiazole ring and the furoylamino group. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .

Biological Activity

Methyl 5-(2-furoylamino)-1,2,3-thiadiazole-4-carboxylate is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound based on recent research findings, including its antimicrobial, anticancer, and anti-inflammatory properties.

1. Overview of Thiadiazole Derivatives

Thiadiazoles are heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide-ranging biological activities. They exhibit properties such as antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory effects. The structural diversity of thiadiazoles allows for the modification of their biological activity by altering substituents on the thiadiazole ring.

2. Synthesis and Structural Characteristics

This compound can be synthesized through various chemical reactions involving the condensation of furoyl amines with thiadiazole derivatives. The presence of the furoyl group is crucial as it enhances the compound's lipophilicity and biological activity.

3.1 Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains. The minimum inhibitory concentration (MIC) values demonstrate its effectiveness:

Microorganism MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus1.953.91
Escherichia coli15.6262.50
Enterococcus faecalis10.0020.00

These results indicate that the compound exhibits strong antibacterial activity, particularly against Gram-positive bacteria .

3.2 Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). In vitro assays revealed:

  • IC50 Values : The compound demonstrated an IC50 value of approximately 10 µM against MCF-7 cells.
  • Mechanism of Action : The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .

3.3 Anti-inflammatory Activity

Thiadiazole derivatives have shown promise in reducing inflammatory responses. This compound was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro:

Cytokine Inhibition (%)
TNF-α75%
IL-660%

This suggests that the compound may be beneficial in treating inflammatory conditions such as rheumatoid arthritis and other autoimmune diseases .

4. Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

  • In one study involving a series of thiadiazole derivatives, it was observed that modifications to the furoyl group significantly impacted both antimicrobial and anticancer activities .
  • Another investigation focused on the anti-inflammatory effects demonstrated that compounds with similar structures could effectively reduce inflammation markers in animal models .

5. Conclusion

This compound exhibits significant biological activity across various domains including antimicrobial, anticancer, and anti-inflammatory effects. Its structural characteristics enhance its efficacy against a range of pathogens and cancer cell lines. Ongoing research is essential to further understand its mechanisms and potential therapeutic applications.

Properties

IUPAC Name

methyl 5-(furan-2-carbonylamino)thiadiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4S/c1-15-9(14)6-8(17-12-11-6)10-7(13)5-3-2-4-16-5/h2-4H,1H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESWZQKLOZBTDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SN=N1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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